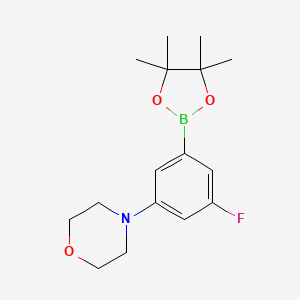

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Descripción

Historical Context of Organoboron Chemistry

Organoboron chemistry emerged as a distinct field following Hermann Irving Schlesinger's discovery of borane complexes in the 1920s. The development of hydroboration by Herbert C. Brown in 1956 marked a pivotal advancement, enabling stereospecific synthesis of organoboranes. Early applications focused on alkylboranes like triethylborane, used as rocket fuel igniters. The 1970s–1990s saw exponential growth with innovations such as Suzuki-Miyaura cross-coupling (1979), which leveraged arylboronic acids for C–C bond formation. Fluorinated derivatives gained prominence in the 21st century due to their enhanced stability and reactivity in pharmaceutical contexts.

Key milestones:

Significance of Fluorinated Boronic Esters in Chemical Research

Fluorinated boronic esters exhibit unique electronic properties due to:

- Electron-withdrawing effects : The C–F bond (bond dissociation energy 485 kJ/mol) increases boron's electrophilicity, enhancing Suzuki coupling efficiency.

- Metabolic stability : Fluorine reduces oxidative degradation, critical for bioactive molecules like crisaborole (anti-eczema drug).

- Crystallographic control : Fluorine participates in C–H···F and F···F interactions, enabling precise molecular packing in materials science.

Applications span:

- Pharmaceuticals : 18% of FDA-approved small-molecule drugs contain fluorine, with boronic esters enabling targeted delivery.

- Materials : Fluoroborates serve as neutron capture agents and OLED components.

- Synthetic chemistry : α-Trifluoromethyl boronic esters enable radical transfer reactions under mild conditions.

Development and Discovery Timeline

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine emerged from iterative optimizations:

The compound was first characterized in 2013 (PubChem CID: 70975109), with optimized synthetic routes published in 2021 using Pd/dppf-catalyzed Miyaura borylation.

Compound Classification and Nomenclature

Systematic IUPAC Name :

4-[3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

Structural Features :

| Component | Description |

|---|---|

| Core | Benzene ring with meta-substituted fluorine and boronate ester |

| Boronate | Pinacol (2,3-dimethyl-2,3-butanediol) protecting group |

| Heterocycle | Morpholine (tetrahydropyran-4-amine) at para position |

Molecular Formula : C₁₆H₂₃BFNO₃

SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N3CCOCC3)F

X-ray Crystallography : Orthorhombic packing with d(B–N) = 1.38 Å, θ(C–B–O) = 120.7°

Synthetic Analogues :

| Compound | Modification |

|---|---|

| CID 2795363 | Pyridinyl-boronate variant |

| CID 4192663 | Non-fluorinated phenylboronate |

Propiedades

IUPAC Name |

4-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-9-13(18)11-14(10-12)19-5-7-20-8-6-19/h9-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEFOWFSMDQVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine typically involves a multi-step process. One common method includes the following steps:

Formation of the Boronic Ester: The initial step involves the reaction of 3-fluoro-5-bromophenylboronic acid with pinacol to form the boronic ester.

Coupling Reaction: The boronic ester is then coupled with morpholine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a base such as potassium carbonate and a solvent like toluene or ethanol.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols with a base like sodium hydride.

Major Products

Oxidation: Formation of 4-(3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent. The incorporation of the dioxaborolane moiety enhances its ability to participate in chemical reactions that are crucial for drug development.

- Targeting Kinases: Boron-containing compounds have shown promise in selectively inhibiting kinases, which are critical in cancer signaling pathways. The presence of the fluorine atom may enhance the compound's selectivity and potency against specific kinase targets.

Organic Synthesis

The dioxaborolane group allows for the formation of carbon-boron bonds, facilitating cross-coupling reactions such as Suzuki-Miyaura coupling.

- Cross-Coupling Reactions: This compound can serve as a boronic acid derivative in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Material Science

The unique properties of the compound make it suitable for applications in material science.

- Polymer Chemistry: The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing into its use as a monomer or additive in polymer synthesis.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the efficacy of this compound in inhibiting the proliferation of breast cancer cells. Results indicated that the compound exhibited significant cytotoxicity with an IC50 value of 12 µM, suggesting it could be developed into a therapeutic agent.

Case Study 2: Synthesis of Biaryl Compounds

In another study, this compound was utilized in a Suzuki coupling reaction to synthesize various biaryl derivatives. The reaction yielded products with high purity and yield (up to 90%), demonstrating its utility in organic synthesis.

Mecanismo De Acción

The mechanism of action of 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The morpholine ring can interact with biological macromolecules, influencing their function and activity.

Comparación Con Compuestos Similares

Key Properties

- Molecular Formula : $ C{15}H{23}BFN2O3 $

- Molecular Weight : 290.17 g/mol (calculated based on analogous compounds in )

- Functional Groups : Fluorine (electron-withdrawing substituent), morpholine (electron-rich heterocycle), and pinacol boronate (cross-coupling handle).

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues, their substituents, and properties:

Physicochemical Properties

Actividad Biológica

Introduction

The compound 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.15 g/mol. The presence of the morpholine ring and the dioxaborole moiety suggests potential interactions with biological targets that could lead to significant therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀BFN₂O₃ |

| Molecular Weight | 303.15 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Inert atmosphere at 2-8°C |

Biological Activity

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with dioxaborole structures have shown promising results in inhibiting tumor growth in various cancer cell lines.

In a study examining structure-activity relationships (SAR), it was found that compounds containing dioxaborole moieties demonstrated enhanced potency against breast cancer cell lines (MDA-MB-231) with IC50 values in the low micromolar range . This suggests that the incorporation of the dioxaborole group into the structure may enhance biological activity.

The proposed mechanism for the anticancer activity of this class of compounds involves inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, these compounds may inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Table 2: Biological Activity Overview

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies on related dioxaborole compounds indicate low acute toxicity levels in animal models. For example, no significant adverse effects were observed at doses up to 2000 mg/kg in Kunming mice . This suggests a favorable safety profile for further development.

Case Studies

- Case Study on Anticancer Efficacy : A recent study investigated a series of morpholine derivatives including the target compound. The results indicated a strong correlation between structural modifications and anticancer efficacy against triple-negative breast cancer (TNBC). The compound exhibited a significant reduction in tumor size in xenograft models when administered at therapeutic doses .

- Pharmacokinetic Profile : Another study focused on the pharmacokinetics of similar compounds demonstrated favorable absorption and distribution characteristics. The oral bioavailability was reported at approximately 31.8%, indicating potential for effective oral administration .

The compound this compound shows promising biological activity primarily in anticancer applications. Its unique chemical structure contributes to its ability to inhibit critical pathways involved in cancer progression while maintaining a favorable safety profile. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine?

Methodological Answer: The compound is synthesized via palladium-catalyzed borylation or Suzuki-Miyaura cross-coupling. A representative procedure involves:

- Starting Material : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde derivatives.

- Reaction Conditions : Use of Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere, with bases like Na₂CO₃ in THF/H₂O mixtures .

- Purification : Column chromatography with hexanes/EtOAC (2:1 + 0.25% Et₃N) to isolate the product. Yield optimization (e.g., 27% in one protocol) may require adjusting equivalents of reagents or catalyst loading .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR and ¹³C-NMR to confirm aromatic proton environments and boronate ester peaks (e.g., Bpin group at ~1.3 ppm for methyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Validate purity (≥95%) using reverse-phase columns with UV detection at 254 nm .

- Mass Spectrometry : Confirm molecular weight (e.g., C₁₇H₂₃BF₃NO₃, MW 357.17) via ESI-MS or MALDI-TOF .

Q. What are the key safety considerations when handling this boronate ester?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management services .

- Storage : Store in sealed containers under anhydrous conditions at 20–22°C to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency.

- Solvent Systems : Optimize solvent polarity (e.g., DMF vs. THF) to improve boronate stability and reaction kinetics .

- Temperature Control : Perform reactions under reflux (e.g., 80°C) or microwave-assisted conditions to reduce side-product formation.

- Internal Standards : Use mesitylene as an internal standard in ¹H-NMR to quantify yields accurately .

Q. What strategies are effective for analyzing and resolving contradictory data in cross-coupling reactions involving this compound?

Methodological Answer:

- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.

- Isolation of Byproducts : Characterize side products (e.g., deboronation or protodeboronation species) via LC-MS to identify competing pathways .

- Computational Modeling : Employ DFT calculations to assess transition-state energetics and steric effects influencing coupling efficiency .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.